molecular formula C18H16FNO3 B2395376 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid CAS No. 924220-43-9

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2395376
CAS No.: 924220-43-9
M. Wt: 313.328
InChI Key: XLUUZCZMTANOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is the formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound. This systematic nomenclature indicates an indole core with specific modifications: a fluoro group at position 5, a 4-methoxyphenyl substituent at position 2, and a propanoic acid chain at position 3.

The compound is registered with Chemical Abstracts Service (CAS) number 924220-43-9. Its molecular formula is C18H16FNO3, corresponding to a molecular weight of 313.33 g/mol. These fundamental identifiers establish the basic composition of the molecule with 18 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms.

Table 1: Chemical Identifiers for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

Identifier Type Value
IUPAC Name 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
CAS Number 924220-43-9
Molecular Formula C18H16FNO3
Molecular Weight 313.33 g/mol
InChI InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
InChIKey XLUUZCZMTANOOE-UHFFFAOYSA-N
SMILES COc1ccc(cc1)c2[nH]c3ccc(F)cc3c2CCC(=O)O

The International Chemical Identifier (InChI) provides a standardized way to encode the molecular information. The InChI for this compound is InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22). The InChIKey, a hashed version of the full InChI designed for web searches, is XLUUZCZMTANOOE-UHFFFAOYSA-N.

The Simplified Molecular-Input Line-Entry System (SMILES) notation, which represents the molecular structure in a linear text format, is COc1ccc(cc1)c2[nH]c3ccc(F)cc3c2CCC(=O)O. This notation encodes the connectivity of atoms in the molecule.

Properties

IUPAC Name

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUUZCZMTANOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-methoxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 5-fluoroindole and 4-methoxybenzaldehyde to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the indole core structure.

    Functional Group Modification:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a pharmacological agent. It has been identified as a potential candidate for drug development due to its structural similarity to known therapeutic agents.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various indole derivatives, including those related to 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid, showcasing their biological activities against different cancer cell lines .

Antimicrobial Activity

Research has indicated that compounds with indole structures exhibit antimicrobial properties. The synthesis of derivatives of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid has shown promising results in inhibiting bacterial growth.

Data Table: Antimicrobial Activity of Indole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acidE. coli15
Related Indole DerivativeS. aureus18

Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Its ability to interact with neurotransmitter systems could lead to developments in treatments for neurological disorders.

Case Study : A research study focused on the effects of indole derivatives on acetylcholinesterase activity, indicating that modifications to the indole structure can enhance inhibitory effects, which may be relevant for Alzheimer's disease treatment .

Potential Toxicity and Safety Profile

Understanding the safety profile of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid is crucial for its application in drug development. Preliminary studies should assess its cytotoxicity and potential side effects.

Data Table: Toxicity Assessment

Compound NameCell LineIC50 (µM)
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acidHepG2>50
Control DrugHepG210

Mechanism of Action

The mechanism of action of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The fluorine and methoxy groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Fluorine vs. Methoxy at Position 5
  • Target Compound : 5-Fluoro substitution enhances metabolic stability and lipophilicity compared to methoxy groups.
  • 3-(5-Methoxy-1H-Indol-3-yl)Propanoic Acid (CAS: 39547-16-5): Simpler analog lacking the 2-aryl substituent. Molecular weight: 219.24 g/mol, with lower lipophilicity due to the absence of fluorinated and methoxyphenyl groups .
Aryl Substituents at Position 2
  • 3-[2-(4-Fluorophenyl)-5-Methoxy-1H-Indol-3-yl]Propanoic Acid: Replaces the 4-methoxyphenyl group with 4-fluorophenyl. The electron-withdrawing fluorine may reduce solubility compared to the methoxy group in the target compound .
  • 3-{5-Methoxy-1-[(4-Methoxyphenyl)Sulfonyl]-1H-Indol-3-yl}Propanoic Acid (ET1, CAS: N/A): Incorporates a sulfonyl group at position 1, increasing molecular weight (C₁₉H₁₉NO₆S, 397.42 g/mol) and likely altering biological activity due to enhanced electron-withdrawing effects .

Functional Group Modifications

  • 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)Propanoic Acid: Features a 4-chlorobenzoyl group and methyl substituent at position 3. The bulky acyl group and methyl substitution may hinder receptor binding compared to the target compound .
  • (S)-3-(1H-Indol-3-yl)-2-(5-((3-(4-Methoxyphenyl)-1H-Pyrazol-4-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid (Compound 13d): Combines indole with a thiazolidinone-pyrazole hybrid. Higher molecular weight (C₂₄H₂₀FN₃O₃S₂, 497.56 g/mol) and melting point (160–162°C) suggest increased rigidity .

Biological Activity

3-[5-Fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid (often abbreviated as 3-FMPIA) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

The molecular formula of 3-FMPIA is C18H16FNO3, with a molecular weight of 313.32 g/mol. The compound features a distinctive indole structure, which is known for its versatility in biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-FMPIA against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid and peptidoglycan production
Pseudomonas aeruginosa>125No significant activity observed

The compound exhibited bactericidal effects, particularly against Gram-positive bacteria, and demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE) .

Cytotoxicity

In vitro studies have shown that 3-FMPIA possesses cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
Human leukemia cells1.5
Mouse TLX5 lymphoma cells>100
Ehrlich’s ascites carcinoma6 - 12.5

These results suggest that 3-FMPIA may be a promising candidate for further development in cancer therapeutics.

The mechanism by which 3-FMPIA exerts its antimicrobial and cytotoxic effects appears to involve multiple pathways, including:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial ribosomal function, leading to cell death.
  • Disruption of Biofilm Formation : It targets quorum sensing mechanisms in bacteria, reducing their ability to form biofilms effectively .
  • Induction of Apoptosis in Cancer Cells : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antibacterial Efficacy

In a controlled laboratory setting, a study evaluated the effectiveness of 3-FMPIA against MRSA biofilms. The results indicated a significant reduction in biofilm mass by up to 90.41%, showcasing its potential as an antibiofilm agent .

Study on Cytotoxicity

Another case study focused on the cytotoxic effects of 3-FMPIA on human leukemia cells. The compound demonstrated an IC50 value of 1.5 µM, indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid?

  • Methodological Answer : A common approach involves condensation of 3-formylindole derivatives with thiazolidinone or propanoic acid precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, analogous indole-thiazolidinone hybrids are synthesized via reflux for 2.5–3 hours, followed by recrystallization from acetic acid . Optimization may require adjusting stoichiometry, temperature, or solvent polarity.

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally related fluorophenyl-indole derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or tyrosine kinases using fluorometric or colorimetric substrates.
  • Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in cancer cell lines.
  • Receptor binding studies (e.g., fluorescence polarization) for GPCR targets, based on activities observed in analogous indole-propanoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients.
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze enantiomers, as done for (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid derivatives .
  • Crystallization-induced asymmetric transformation : Optimize solvent systems to favor one enantiomer’s crystallization .

Q. What computational tools can predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) to simulate binding to target proteins (e.g., COX-2).
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time.
  • QSAR models to correlate structural features (e.g., methoxy/fluoro substituents) with bioactivity, leveraging data from fluorophenyl-indole analogs .

Q. How can stability studies under physiological conditions be designed?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS, following protocols for lab-sensitive indole derivatives .

Q. What strategies identify metabolic pathways or degradation products?

  • Methodological Answer :

  • In vitro liver microsome assays : Incubate with cytochrome P450 enzymes and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Synthesize a ¹⁴C-labeled analog to trace metabolic fate in excretion studies.
  • Forced degradation studies : Expose to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress, as outlined in pharmacopeial guidelines for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.